![molecular formula C₁₅H₁₃NO₂ B1142733 2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol CAS No. 91444-54-1](/img/structure/B1142733.png)
2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol
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Description
2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol, commonly known as Indoxyl, is a naturally occurring compound found in various plants and animals. It has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research.
Scientific Research Applications
Enzyme Inhibition
The compound could potentially be used in the inhibition of key-digestive enzymes like α-amylase and α-glucosidase . This is particularly relevant in the treatment of diabetes mellitus, where regulation of carbohydrate hydrolysis is used to control hyperglycemia .
Antibacterial Activity
The compound may have antibacterial properties . In a study, a similar compound showed moderate antibacterial activity against Staphylococcus aureus ATCC25923, Escherichia coli ATCC25922, Pseudomonas aeruginosa, and Klebsiella pneumoniae 22 .
Sensor Development
The compound could be used in the development of electrochemical sensors . For instance, a similar compound was used to develop a sensor for the detection of iodide anions .
Drug Discovery
The compound could be used in drug discovery, particularly in the search for new antimicrobial compounds . Coordination compounds based on hybrid heterocyclic ligands represent promising molecules for the discovery of novel antimicrobial drugs .
Computational Simulation
The compound could be used in computational simulations to understand its interaction with enzymes . This could provide insights into the mechanism of enzyme inhibition .
Fluorescence Spectroscopy
The compound could be used in fluorescence spectroscopy studies . This could help in understanding the interaction of the compound with enzymes and its influence on enzyme activity .
properties
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-9-13-8-12(18)6-7-14(13)16-15(9)10-2-4-11(17)5-3-10/h2-8,16-18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSDYZLJXRSMAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol |
Q & A
Q1: What is known about the formulation of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol to enhance its properties?
A1: Research indicates that 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol, the main component of bazedoxifene, can be formulated with lactic acid to create a crystalline compound. [] This specific formulation, with a molar ratio of the compound to lactic acid ranging from 1:0.9 to 1:1.1, is detailed in patent literature. [] This suggests that lactic acid may play a role in enhancing the compound's stability, solubility, or other physicochemical properties relevant for pharmaceutical applications.
Q2: Has 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol been investigated in the context of human metabolism?
A2: Yes, studies have explored the bioactivation of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol using in vitro models. Specifically, researchers have investigated its metabolism when exposed to human liver microsomes. [] These microsomes contain enzymes crucial for drug metabolism, offering insights into how this compound might be processed within the human body.
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